1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-28-16-7-5-13(6-8-16)18(26)11-24-12-22-19-17(20(24)27)10-23-25(19)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOXRSSTPUUWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the methoxyphenyl group: This step often involves nucleophilic substitution reactions.
Final assembly: The final compound is obtained through condensation reactions, followed by purification steps such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Recent studies indicate that derivatives of pyrazolo[3,4-d]pyrimidine compounds possess significant anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 1.88 |
| A549 (Lung Cancer) | 26 |
| HepG2 (Liver Cancer) | 0.74 mg/mL |
These values suggest that the compound can effectively inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory properties. Research indicates that similar compounds inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example:
| Compound | Target Enzyme | IC50 (μmol) |
|---|---|---|
| Compound D | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
This inhibition could lead to therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition and Mechanisms of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Signal Pathway Modulation : It may modulate various signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- A study evaluating a related compound demonstrated promising results in reducing tumor size in animal models.
- Another research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine: This compound shares a similar core structure but differs in the substituents attached to the pyrazolo[3,4-d]pyrimidine ring.
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has a similar chlorophenyl and methoxyphenyl substitution pattern but differs in the core structure.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazolo[3,4-d]pyrimidin-4-one core, which may confer distinct chemical and biological properties.
Biological Activity
1-(3-chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17ClN2O3
- Molecular Weight : 358.80 g/mol
- CAS Number : 774550-32-2
The compound exhibits various biological activities primarily attributed to its interaction with specific molecular targets. Notably, it has been investigated for its role as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. The inhibition of COX-2 is significant in the context of anti-inflammatory and analgesic effects.
1. Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties. For instance:
- Inhibition Potency : The compound has shown an IC50 value of approximately 0.2 μM against COX-2, indicating a stronger inhibitory effect compared to Celecoxib (IC50 = 0.4 μM) .
2. Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- Targeting Polo-like Kinase 1 (Plk1) : Plk1 is a mitotic-specific target often deregulated in cancers. Inhibitors of Plk1 have shown promise in preclinical studies for cancer treatment. The pyrazolo[3,4-d]pyrimidin scaffold has been identified as a viable candidate for developing Plk1 inhibitors .
Case Study 1: In Vivo Efficacy
In a study involving animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers and pain response. The results suggested that the compound's mechanism involves modulation of pro-inflammatory cytokines .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell proliferation through the activation of caspases and downregulation of anti-apoptotic proteins .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
The synthesis of pyrazolo-pyrimidinone derivatives typically involves multi-step reactions, including cyclocondensation and functional group modifications. For example, a related pyrazolo[3,4-d]pyrimidinone derivative was synthesized via a key step using 1.0 M aqueous HCl under heating (50°C) to achieve a clear intermediate solution, yielding 52.7% after purification . Optimization strategies include:
- Catalytic acid use : p-Toluenesulfonic acid (p-TsOH) can enhance cyclization efficiency in one-pot syntheses, as demonstrated for structurally similar chromeno-pyrimidines .
- Temperature control : Gradual heating (0–50°C) minimizes side reactions during acid-catalyzed steps .
- Purification : Column chromatography or recrystallization improves purity, critical for downstream applications.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, single-crystal X-ray studies (R factor = 0.054) validated the disorder in a chlorophenyl-pyrimidine analog, highlighting the importance of high-resolution data for structural accuracy .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent effects. Methoxy and chlorophenyl groups show distinct shifts (e.g., δ ~3.8 ppm for OCH₃ and δ ~7.3–7.5 ppm for aromatic Cl) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the compound’s physicochemical properties and bioactivity?
- Drug-likeness : Tools like SwissADME assess Lipinski’s rules. A chromeno-pyrimidine analog showed suitable logP (~2.5) and topological polar surface area (TPSA ~80 Ų), indicating oral bioavailability .
- Docking studies : Molecular docking into target proteins (e.g., kinases) evaluates binding affinity. Pyrimidinone scaffolds often interact with ATP-binding pockets via hydrogen bonding and π-π stacking .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How should researchers address discrepancies in crystallographic or spectroscopic data?
- Disorder resolution : In X-ray studies, refine models using software like SHELXL. For example, a pyrimidine derivative required partitioning disordered atoms with occupancy constraints .
- Dynamic effects in NMR : Variable-temperature NMR resolves signal broadening caused by rotational restrictions (e.g., methoxy groups) .
- Cross-validation : Compare XRD, NMR, and MS data to confirm consistency. Contradictions may indicate polymorphs or impurities.
Q. What experimental designs are effective for evaluating substituent effects on bioactivity?
- Structure-activity relationship (SAR) : Synthesize analogs with varied substituents (e.g., 4-methoxyphenyl vs. 4-fluorophenyl) and test in bioassays. For example, replacing a chlorophenyl with a methoxyphenyl in a pyrazolo-pyrimidine increased solubility but reduced kinase inhibition .
- Control groups : Include positive controls (e.g., known inhibitors) and measure IC₅₀ values dose-dependently.
- In vitro assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity and mechanism (e.g., apoptosis via flow cytometry).
Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?
- Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization).
- Green chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures, as validated for a pyrimidinone hydrate .
- Quality control : Implement in-line PAT (process analytical technology) to monitor reaction progress and purity .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?
- Metabolic stability : Hepatic microsome assays identify rapid metabolism (e.g., demethylation of methoxy groups), which may reduce in vivo efficacy .
- Pharmacokinetics : Compare plasma half-life (t₁/₂) and bioavailability. A pyrimidinone derivative showed poor blood-brain barrier penetration despite high in vitro potency .
- Species variability : Test across species (e.g., murine vs. humanized models) to account for metabolic differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
